molecular formula C13H13NO2 B268057 N-(naphthalen-1-ylmethyl)glycine

N-(naphthalen-1-ylmethyl)glycine

Cat. No.: B268057
M. Wt: 215.25 g/mol
InChI Key: SJMGAVPYTBYRIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Naphthalen-1-ylmethyl)glycine is a glycine derivative where the amino group is substituted with a naphthalen-1-ylmethyl moiety. Its structure consists of a glycine backbone (NH₂-CH₂-COOH) modified by the attachment of a naphthalene ring via a methylene bridge at the nitrogen atom.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

2-(naphthalen-1-ylmethylamino)acetic acid

InChI

InChI=1S/C13H13NO2/c15-13(16)9-14-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,14H,8-9H2,(H,15,16)

InChI Key

SJMGAVPYTBYRIZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CNCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Functional Groups
Compound Name Key Functional Groups Structural Features
N-(Naphthalen-1-ylmethyl)glycine Carboxylic acid, naphthalenylmethyl Bulky aromatic substituent, planar naphthalene
Glyphosate (N-(Phosphonomethyl)glycine) Carboxylic acid, phosphonomethyl Polar phosphonate group, smaller substituent
N,N-Dimethylglycine Carboxylic acid, dimethylamine Small alkyl substituents, high symmetry
N-(Amidomethyl)glycine derivatives Amide, sulfonyl, nitroso groups Variable substituents (e.g., acyl, sulfonyl)
N-Methyl-1-(naphthalen-1-yl)methanamine Amine, naphthalenylmethyl No carboxylic acid, methylamine backbone

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Solubility (Water) LogP (Lipophilicity) Reactivity Notes
This compound Low ~3.2 (estimated) Moderate reactivity due to steric hindrance
Glyphosate High −1.1 High reactivity (herbicidal action via EPSP synthase)
N,N-Dimethylglycine High −1.5 Low reactivity; used as a dietary supplement
N-(Amidomethyl)glycine derivatives Variable ~1.5–2.5 Reactive toward nitrosation, sulfonylation
N-Methyl-1-(naphthalen-1-yl)methanamine Very low ~3.8 High lipophilicity; limited hydrogen bonding

Key Observations :

  • The naphthalenyl group in this compound significantly reduces water solubility compared to glyphosate or N,N-dimethylglycine, aligning with its higher LogP .
  • Glyphosate’s phosphonate group enhances solubility and reactivity, enabling its role as a herbicide .
  • N-(Amidomethyl)glycine derivatives exhibit tunable reactivity, undergoing nitrosation and acylation, but steric effects from larger substituents (e.g., naphthalenyl) may slow these reactions .

Key Insights :

  • The naphthalenyl group in this compound may improve binding to hydrophobic protein pockets, as seen in analogs like the SARS-CoV-2 inhibitor () .
  • Glyphosate’s phosphonate group enables chelation of metal ions critical for plant enzyme inhibition, a mechanism absent in naphthalenyl derivatives .
  • Terbinafine’s antifungal activity highlights the pharmacological relevance of naphthalenylmethyl groups in drug design .

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